Pyrabactin is a synthetic, selective agonist of the plant hormone abscisic acid (ABA). [, , ] It is a naphthalene sulfonamide compound that mimics ABA's effects on seed germination and early seedling development. [, , ] Pyrabactin's use was pivotal in identifying the PYR/PYL/RCAR family of proteins as ABA receptors. [, ] This compound has become an important tool in dissecting the ABA signaling pathway and exploring its role in various plant processes, including stress response and development. [, , , , , , , , , , , ]
Pyrabactin was first identified in research aimed at understanding the mechanisms of abscisic acid signaling. It is classified as a small molecule with structural similarities to abscisic acid, allowing it to bind to the same receptors and trigger similar physiological responses in plants. The compound has been extensively studied for its potential applications in agriculture, particularly in improving crop resilience against environmental stresses.
Pyrabactin can be synthesized through various chemical methods, with modifications to its structure leading to different analogs. The synthesis typically involves the formation of a pyridine ring, which is crucial for its biological activity. Researchers have explored different synthetic pathways, including:
For example, one method involves reacting specific precursors under controlled conditions to yield pyrabactin with desired properties .
The molecular formula of pyrabactin is , and its structure features a pyridine ring substituted with various functional groups that facilitate its interaction with abscisic acid receptors. The compound's three-dimensional conformation is critical for its agonistic activity, allowing it to effectively mimic abscisic acid.
The crystal structure analysis has revealed key interactions between pyrabactin and its target receptors, providing insights into how structural variations affect its biological activity .
Pyrabactin primarily participates in biochemical reactions involving the modulation of abscisic acid signaling pathways. Upon binding to PYR/PYL receptors, it induces conformational changes that inhibit type 2C protein phosphatases (PP2Cs). This inhibition leads to the activation of SnRK2 kinases, which are crucial for downstream signaling processes related to stress response.
The reaction can be summarized as follows:
The mechanism by which pyrabactin exerts its effects involves several key steps:
Research indicates that this mechanism is vital for enhancing plant responses to drought and other abiotic stresses .
Pyrabactin exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess the purity and concentration of pyrabactin in experimental settings .
Pyrabactin has significant applications in agricultural science:
Studies have shown that transgenic plants treated with pyrabactin exhibit enhanced growth and survival rates under stress conditions compared to untreated controls .
Pyrabactin ([2,4-dichloro-5-(4-(naphthalen-1-ylmethyl)phenyl)pyrimidine), a synthetic sulfonamide, functions as a selective ABA agonist/antagonist by targeting the START-domain ligand-binding pocket within PYR/PYL/RCAR receptors. These receptors belong to the Bet v superfamily, characterized by a helix-grip fold comprising a seven-stranded β-sheet flanked by α-helices and a C-terminal α-helical extension. The ligand-binding pocket is gated by two critical loops: the "gate" (CL1) and "latch" (CL2), which undergo conformational changes upon ligand binding [1] [6] [7].
X-ray crystallography studies reveal distinct binding modes of pyrabactin across PYL subtypes, explaining its receptor-specific efficacy. In Arabidopsis thaliana PYR1, pyrabactin binds in a "productive mode," inducing full gate closure (CL2 loop conformation) similar to ABA. Key interactions include:
Table 1: Structural Parameters of Pyrabactin-Receptor Complexes
Receptor | Space Group | Resolution (Å) | Ligand Orientation | Gate Loop Conformation | PP2C Binding Compatibility | |
---|---|---|---|---|---|---|
PYR1 (P88S mutant) | P6₁22 | 2.50 | Productive (agonist) | Closed | Yes | |
PYL2 (wild-type) | C222₁ | 1.89 | Non-productive (antagonist) | Open | No | |
PYL3 (apo) | P4₁212 | 2.50 | - | - | - | |
PYL3-pyrabactin | P2₁212₁ | 1.83 | Non-productive | Partially closed | Limited | [2] [6] |
In contrast, the PYL2-pyrabactin complex (1.89 Å resolution) exhibits a "non-productive mode": the ligand binds without inducing gate closure due to steric hindrance from Val114 (Ile110 in PYR1). This prevents the formation of the PP2C interaction surface. PYL3-pyrabactin crystals (1.83 Å resolution) further demonstrate oligomeric state changes, shifting from dimeric (apo) to monomeric upon ligand binding, reducing PP2C inhibition efficacy [2] [6] [3].
Molecular dynamics simulations and NMR analyses highlight critical differences between pyrabactin- and ABA-induced conformations:
Table 2: Hydrogen Bonding Patterns in Receptor-Ligand Complexes
Residue | ABA Interactions | Pyrabactin Interactions (PYR1) | Functional Role | |
---|---|---|---|---|
Lys59 | H-bonds with carboxylate | H-bonds with sulfonamide | Stabilizes ligand orientation | |
Glu94 | Direct/water-mediated H-bond | Water-mediated H-bond | Gate loop stabilization | |
Glu141 | Direct H-bond | Water-mediated H-bond | Latch loop stabilization | |
Ser92 | H-bond with ABA hydroxyl | No direct contact | Ligand positioning | |
Val83/Leu87 | Hydrophobic contacts | Hydrophobic contacts | Pocket sealing | [1] [6] [9] |
The CL2 loop (residues 85–89 in PYR1: Ser-Gly-Leu-Pro-Ala) acts as a molecular switch determining receptor activation:
Agonist Binding (PYR1/PYL1): Pyrabactin triggers CL2 closure by positioning its bromonaphthalene group to form van der Waals contacts with Pro88 and Ala89. This "closed lid" configuration creates a complementary surface for PP2C docking (e.g., ABI1/HAB1) [1] [6].
Antagonist Binding (PYL2/PYL4): Substitution of Ile110 (PYR1) with Val114 (PYL2) creates steric clash with pyrabactin’s naphthyl group. This forces pyrabactin into a rotated orientation, preventing CL2 closure and PP2C binding. Mutagenesis (e.g., PYL2 V114I) converts pyrabactin to an agonist [6] [3].
Allosteric Communication: Closed CL2 enables salt bridge formation between Glu94 (CL2) and Arg115 (PP2C), inhibiting phosphatase activity. Molecular dynamics show pyrabactin-bound PYL2 exhibits rapid CL2 conformational exchange, unlike the stable closed state in ABA-PYL1 complexes [1] [6] [10].
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